molecular formula C10H10Br2 B1653102 (2,2-Dibromo-1-methylcyclopropyl)benzene CAS No. 17343-73-6

(2,2-Dibromo-1-methylcyclopropyl)benzene

Cat. No.: B1653102
CAS No.: 17343-73-6
M. Wt: 289.99 g/mol
InChI Key: KGWGHLIDYDPYNQ-UHFFFAOYSA-N
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Description

(2,2-Dibromo-1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H10Br2. It is a cyclopropyl derivative where the cyclopropane ring is substituted with two bromine atoms and a methyl group, and this substituted cyclopropane is attached to a benzene ring. This compound is of interest in organic synthesis and research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dibromo-1-methylcyclopropyl)benzene typically involves the bromination of 1-methylcyclopropylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the cyclopropane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dibromo-1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Zinc (Zn) in acetic acid (CH3COOH).

    Coupling: Palladium (Pd) catalysts with boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of (2-hydroxy-1-methylcyclopropyl)benzene or (2-amino-1-methylcyclopropyl)benzene.

    Reduction: Formation of (1-methylcyclopropyl)benzene.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

(2,2-Dibromo-1-methylcyclopropyl)benzene is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Material Science: In the development of new materials with specific properties.

    Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.

    Chemical Biology: In studies involving the modification of biomolecules.

Mechanism of Action

The mechanism of action of (2,2-Dibromo-1-methylcyclopropyl)benzene in chemical reactions involves the reactivity of the bromine atoms and the strained cyclopropane ring. The bromine atoms can act as leaving groups in substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dichloro-1-methylcyclopropyl)benzene
  • (2,2-Diiodo-1-methylcyclopropyl)benzene
  • (2,2-Difluoro-1-methylcyclopropyl)benzene

Uniqueness

(2,2-Dibromo-1-methylcyclopropyl)benzene is unique due to the presence of bromine atoms, which are larger and more polarizable than chlorine, fluorine, or iodine. This affects the compound’s reactivity and the types of reactions it can undergo. The bromine atoms also influence the compound’s physical properties, such as boiling point and density .

Properties

IUPAC Name

(2,2-dibromo-1-methylcyclopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWGHLIDYDPYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308754
Record name (2,2-Dibromo-1-methylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-73-6
Record name NSC208849
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Record name (2,2-Dibromo-1-methylcyclopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-Dibromo-1-methylcyclopropyl)benzene
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Synthesis routes and methods

Procedure details

To a solution of 12.5 ml (0.0963 mol) of α-methylstyrene in 30.4 ml (0.348 mol) of bromoform and 1.34 g (0.00416 mol) of tetrabutylammonium bromide was added slowly via addition funnel 20.9 ml (0.400 mol) of 50% aqueous sodium hydroxide. After heating to 55° C. for 1 hour 20.9 ml (0.400 mol) of 50% aqueous sodium hydroxide was added. After 2 additional hours of heating, the reaction was cooled to room temperature when hexanes and water were added. The resulting mixture was transferred to a separatory funnel and the phases were separated. The organic layer was dried over MgSO4 and filtered. The solvent was removed from the filtrate in vacuo. The product was isolated by vacuum distillation to yield 24.1 g of 2,2-dibromo-1-methyl-1-phenylcyclopropane as an oil.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
catalyst
Reaction Step One
Quantity
20.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2-Dibromo-1-methylcyclopropyl)benzene

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